molecular formula C15H13NO5 B6401381 4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid CAS No. 1261997-53-8

4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid

Cat. No.: B6401381
CAS No.: 1261997-53-8
M. Wt: 287.27 g/mol
InChI Key: VATYSRXDQXDHDG-UHFFFAOYSA-N
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Description

4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a nitrobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-(2-Methoxy-5-methylphenyl)benzoic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzoic acid ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as hydroxide ions, under basic conditions.

    Oxidation: Potassium permanganate, acidic or basic medium.

Major Products

    Reduction: 4-(2-Methoxy-5-methylphenyl)-2-aminobenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-(2-Methoxy-5-methylphenyl)-2-carboxybenzoic acid.

Scientific Research Applications

4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and methyl groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenyl)-2-nitrobenzoic acid
  • 4-(2-Methylphenyl)-2-nitrobenzoic acid
  • 4-(2-Methoxy-5-methylphenyl)-2-aminobenzoic acid

Uniqueness

4-(2-Methoxy-5-methylphenyl)-2-nitrobenzoic acid is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which influence its chemical reactivity and biological activity. The combination of these functional groups with the nitrobenzoic acid moiety provides distinct properties that differentiate it from similar compounds.

Properties

IUPAC Name

4-(2-methoxy-5-methylphenyl)-2-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-9-3-6-14(21-2)12(7-9)10-4-5-11(15(17)18)13(8-10)16(19)20/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATYSRXDQXDHDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)C2=CC(=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689958
Record name 2'-Methoxy-5'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-53-8
Record name 2'-Methoxy-5'-methyl-3-nitro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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